molecular formula C9H9BrO B2443085 1-(3-Bromophenyl)cyclopropan-1-ol CAS No. 1250956-44-5

1-(3-Bromophenyl)cyclopropan-1-ol

Cat. No.: B2443085
CAS No.: 1250956-44-5
M. Wt: 213.074
InChI Key: GYCQBWXEPIWYQK-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclopropan-1-ol is an organic compound with the molecular formula C9H9BrO and a molecular weight of 213.07 g/mol It is characterized by the presence of a bromophenyl group attached to a cyclopropanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 3-bromophenyl derivatives using diazo compounds in the presence of transition metal catalysts. The reaction typically requires controlled temperatures and inert atmosphere conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in various binding interactions with enzymes and receptors, influencing their activity. The cyclopropanol ring may also contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

    1-(4-Bromophenyl)cyclopropan-1-ol: Similar structure but with the bromine atom at the para position.

    1-(3-Chlorophenyl)cyclopropan-1-ol: Chlorine atom instead of bromine.

    1-(3-Bromophenyl)cyclopropanecarboxylic acid: Carboxylic acid group instead of hydroxyl group.

Uniqueness: 1-(3-Bromophenyl)cyclopropan-1-ol is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a cyclopropanol ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

1-(3-bromophenyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCQBWXEPIWYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250956-44-5
Record name 1-(3-bromophenyl)cyclopropan-1-ol
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